molecular formula C11H10N2O3 B2600840 Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 16015-52-4

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B2600840
CAS No.: 16015-52-4
M. Wt: 218.212
InChI Key: JFNYSDRMWGVSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate . This designation follows IUPAC rules for bicyclic heterocycles and functional group prioritization. The parent structure is phthalazine (a benzene ring fused to a pyridazine ring), with substituents identified as:

  • 3-methyl : A methyl group attached to position 3 of the pyridazine ring.
  • 4-oxo : A ketone group at position 4.
  • 3,4-dihydro : Partial saturation of the pyridazine ring.
  • 1-carboxylate : A carboxylate ester at position 1.

The CAS Registry Number 16015-52-4 is assigned to this compound, as confirmed by multiple chemical databases.

Molecular Formula and Weight Validation

The molecular formula is C₁₁H₁₀N₂O₃ , derived from:

  • Carbon : 11 atoms (benzene ring, pyridazine ring, methyl, and ester groups).
  • Hydrogen : 10 atoms (saturated positions and ester methoxy group).
  • Nitrogen : 2 atoms (pyridazine ring).
  • Oxygen : 3 atoms (ketone, ester carbonyl, and ester methoxy).

The molecular weight is 218.21 g/mol , calculated as:

Element Atomic Mass (g/mol) Count Contribution
C 12.01 11 132.11
H 1.008 10 10.08
N 14.01 2 28.02
O 16.00 3 48.00
Total 218.21

This matches data from PubChem, Sigma-Aldrich, and Evitachem.

Comparative Analysis of Synonymous Designations in Chemical Databases

The compound is listed under multiple synonyms across databases:

Source Synonyms
PubChem Methyl 3-methyl-4-oxophthalazine-1-carboxylate; HMS1717D04
Evitachem 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide (derivative)
AK Scientific This compound
MDPI 6-Phthalazinecarboxylic acid analogs (structural analogs)

Discrepancies in naming arise from alternative numbering of the phthalazine core or functional group emphasis.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallography data for this compound is not reported in the provided sources, related phthalazine derivatives (e.g., pyrazolo[1,2-b]phthalazine derivatives) have been studied. Key insights include:

  • Planar aromatic systems : The phthalazine core adopts a planar conformation, enabling π-π interactions.
  • Dihedral angles : In analogous compounds, dihedral angles between fused rings are ~8.4°, optimizing steric and electronic properties.
  • Functional group orientation : The methyl and carboxylate groups likely adopt positions minimizing steric strain, as inferred from similar systems.

General X-ray techniques for small molecules involve:

  • Crystallization : Using solvents like ethanol or DMF.
  • Data collection : Monochromatic X-rays and cryogenic cooling to reduce thermal motion.
  • Structure refinement : Using programs like SHELXS97 and SHELXL97.

Computational Modeling of Tautomeric Forms

The compound’s phthalazine core may exhibit tautomerism, particularly at the 4-oxo position. Computational studies on related phthalazinones (e.g., 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid ) reveal:

  • Tautomer stability : Ketone (4-oxo) forms are favored in polar solvents due to resonance stabilization.
  • DFT-PCM models : Density Functional Theory with Polarizable Continuum Model (DFT-PCM) predicts tautomer equilibria, with the keto form dominant in aqueous environments.
  • Solvent effects : Polar solvents increase the dipole moment of the keto form, enhancing its stability.
Tautomer Relative Stability (Gas Phase) Solvent Effect (Polar)
4-Oxo (keto) Most stable Enhanced stability
4-Hydroxy Less stable Minor population

This aligns with findings for phthalazine-1,4-diones.

Properties

IUPAC Name

methyl 3-methyl-4-oxophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNYSDRMWGVSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The subsequent steps include methylation and esterification to introduce the methyl and carboxylate ester groups, respectively. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the esterification process .

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Conditions :

    • Acidic: HCl/H₂O (reflux)

    • Basic: NaOH/MeOH (50–60°C)

  • Example :
    Hydrolysis produces 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, a precursor for further functionalization (e.g., amidation) .

Nucleophilic Substitution at the Ester Group

The ester group reacts with nucleophiles like amines, forming amides.

  • Reaction with Piperazine :
    Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is synthesized via condensation with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF).

  • General Pathway :

    RCOOR’+R”NH2RCONHR”+R’OH\text{RCOOR'} + \text{R''NH}_2 \rightarrow \text{RCONHR''} + \text{R'OH}

Reduction of the Ketone Group

The 4-oxo group can be reduced to a hydroxyl or methylene group.

  • NaBH₄/EtOH : Selective reduction to 4-hydroxy-3-methylphthalazine-1-carboxylate (unstable, prone to dehydration).

  • Catalytic Hydrogenation (H₂/Pd-C) : Converts the ketone to a methylene group, yielding 3-methyl-3,4-dihydrophthalazine-1-carboxylate.

Cyclization Reactions

The phthalazine core participates in cyclization to form fused heterocycles.

  • With Hydrazines : Forms triazine-fused derivatives under reflux in ethanol.

  • Example :
    Reaction with thiosemicarbazide yields thiadiazole-phthalazine hybrids, enhancing biological activity.

Electrophilic Aromatic Substitution (EAS)

The phthalazine ring undergoes EAS at electron-rich positions.

  • Nitration :
    Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at position 5 or 8.

  • Sulfonation :
    SO₃/H₂SO₄ adds sulfonic acid groups, improving water solubility .

Oxidation Reactions

The methyl group at position 3 can be oxidized to a carboxylic acid.

  • KMnO₄/H₂O (acidic) :
    Converts 3-methyl to 3-carboxy, forming a dicarboxylic acid derivative .

Transesterification

The methyl ester exchanges alkoxy groups with alcohols.

  • Conditions :
    ROH (excess) with acid (H₂SO₄) or base (NaOR) catalyst .

  • Example :
    Ethanol yields ethyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Comparative Reaction Data Table

| Reaction Type | Conditions | Product

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate has been investigated for its antitumor properties. Research indicates that this compound exhibits substantial growth inhibition in various human solid tumor cell lines and leukemia cells. In a study where the compound was tested at a concentration of 40 μg/mL, the survival rate of all tested tumor cells was less than 10%.

Mechanism of Action
The compound functions by interfering with cellular processes crucial for tumor growth. Its structural properties allow it to act as an effective inhibitor against specific cancer cell lines, making it a candidate for further development into therapeutic agents .

Synthesis of Antitumor Compounds
It serves as an intermediate in the synthesis of other biologically active compounds. For instance, derivatives synthesized from this compound have shown enhanced activity compared to established treatments like temozolomide .

Microbiology

Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses significant antibacterial properties, suggesting potential applications in treating bacterial infections.

Chemical Synthesis Applications

This compound is utilized as an important intermediate in organic synthesis. Its unique structure allows for diverse chemical reactivity, which is valuable in the development of various biologically active heterocycles .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Phthalazine Ring: Initial reactions involve creating the phthalazine structure.
  • Introduction of Functional Groups: Subsequent steps introduce carboxylic acid and ketone functionalities.
  • Purification: The final product is purified to ensure high yield and quality for further applications.

Study on Antitumor Activity

A notable study published in Molecules evaluated the antitumor activity of new compounds derived from this compound against seven human solid tumor cell lines and a leukemia cell line (HL-60). The results indicated that certain derivatives exhibited superior activity compared to traditional chemotherapeutics, highlighting the compound's potential as a lead structure in drug development .

Antibacterial Testing

In another investigation focused on its antibacterial effects, this compound was tested against various bacterial strains. The findings demonstrated its effectiveness in significantly reducing bacterial viability, suggesting its utility in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents at the 3-position (alkyl groups) and the functional group at position 1 (ester, amide, or carboxylic acid). These modifications significantly influence physicochemical properties, synthetic pathways, and biological activity.

Structural and Functional Modifications

Alkyl Substituents at Position 3
  • Methyl (R = CH₃) : The parent compound (methyl ester) demonstrates potent antitumor activity, with compound IVa (a methyl ester derivative) reducing tumor cell survival to <10% at 40 µg/mL .
  • Ethyl (R = C₂H₅) : Ethyl-substituted analogs (e.g., CAS 16015-53-5) have higher molecular weight (232.24 vs. 218.20) but lack reported activity data .
Functional Group at Position 1
  • Ester (-COOCH₃) : Esters exhibit superior antitumor activity compared to amides. For example, methyl esters show 10-fold higher potency against HL-60 leukemia cells than amide derivatives .
  • Carboxylic Acid (-COOH) : The carboxylic acid derivative (CAS 16015-47-7) has reduced lipophilicity and likely lower membrane permeability, which may limit efficacy .
  • Amide (-CONH₂) : Amides, such as IVa–IVi, generally show lower activity despite similar synthetic routes .

Physicochemical and Analytical Properties

  • Collision Cross-Section (CCS) :
    The parent compound’s CCS values for adducts (e.g., [M+H]⁺: 144.9 Ų, [M+Na]⁺: 159.5 Ų) provide benchmarks for mass spectrometry characterization (Table 1) .

Table 1: Predicted Collision Cross-Section (CCS) of Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate Adducts

Adduct m/z CCS (Ų)
[M+H]⁺ 219.07642 144.9
[M+Na]⁺ 241.05836 159.5
[M-H]⁻ 217.06186 145.7

Table 2: Comparison of Structural Analogs

Compound Name R (Position 3) Functional Group (Position 1) Molecular Weight Antitumor Activity Solubility
Methyl 3-methyl-4-oxo-... carboxylate CH₃ COOCH₃ 218.20 High High
Ethyl analog (CAS 16015-53-5) C₂H₅ COOCH₃ 232.24 Not reported Unknown
Propyl analog (CAS 565173-11-7) C₃H₇ COOCH₃ 246.27 Not reported Unknown
3-Methyl-4-oxo-... carboxylic acid (CAS 16015-47-7) CH₃ COOH 204.18 Lower Moderate

Biological Activity

Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H10N2O3
  • SMILES Notation : CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC
  • InChIKey : JFNYSDRMWGVSIC-UHFFFAOYSA-N

The compound features a phthalazine core structure, which is known for various pharmacological properties. Its derivatives have been studied for antitumor and antimicrobial activities.

Antitumor Activity

A study published in Molecules investigated the antitumor activity of related compounds against several human solid tumor cell lines, including PC-3, HCT-15, and MDA-MB-231. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects, with IC50 values suggesting potent activity against these cancer cell lines .

CompoundCell LineIC50 (μmol/mL)
Compound APC-312.11
Compound BHCT-153.24
Compound CMDA-MB-2312.80

The study highlighted that esters demonstrated more potent antitumor activity than amides and were significantly more soluble in water, which is crucial for bioavailability in therapeutic applications .

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available phthalic anhydride derivatives. Key steps include:

  • Formation of the phthalazine ring.
  • Introduction of the methyl and carboxylate groups.
  • Purification through recrystallization or chromatography.

Research has indicated that optimizing reaction conditions can improve yield and purity significantly .

Case Studies and Research Findings

A notable case study involved the evaluation of various derivatives of phthalazine for their biological activities. Researchers found that modifying substituents on the phthalazine core could lead to enhanced activity against specific cancer types. For instance, compounds with electron-withdrawing groups exhibited increased potency against leukemia cell lines compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate?

  • Methodological Answer : The compound is synthesized via diazotization of 5-aminoimidazole-4-carboxamide (AIC) using sodium nitrite in hydrochloric acid, followed by reaction with methyl isocyanate to form an intermediate. Hydrolysis with sodium nitrite and sulfuric acid yields the carboxylic acid precursor, which is esterified using thionyl chloride and methanol to produce the final ester derivative . Optimizing stoichiometry and reaction time minimizes side-product formation.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is used to determine the crystal structure. Complementary techniques include 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR spectroscopy to confirm functional groups. For example, IR peaks at ~1758 cm1^{-1} confirm ester carbonyl groups, while NMR signals (e.g., δ 2.75 ppm for NCH3_3) validate substituents . Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Derivatives of this scaffold exhibit antitumor activity, particularly against leukemia HL-60 cells. In vitro assays measure survival rates using MTT or SRB protocols. For instance, ester derivatives show IC50_{50} values <10 µM, outperforming amide analogs due to enhanced solubility . Dose-response studies at 40 µg/mL demonstrate <10% cell survival in solid tumor models .

Q. How are hydrogen bonding patterns analyzed in its crystal structure?

  • Methodological Answer : Graph set analysis (e.g., Etter’s methodology) identifies donor-acceptor motifs. For example, N–H···O and C=O···H–N interactions form R22(8)R_2^2(8) or R12(6)R_1^2(6) patterns, stabilizing the lattice. Software like Mercury (CCDC) visualizes these interactions, while ORTEP-3 generates publication-quality diagrams .

Advanced Research Questions

Q. How can synthetic yields be optimized for lab-scale production?

  • Methodological Answer : Reaction conditions (e.g., temperature, solvent polarity) critically impact yields. For diazotization, maintaining 0–5°C prevents premature decomposition. Esterification with thionyl chloride requires anhydrous conditions and reflux (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >97% .

Q. What structure-activity relationships (SAR) govern its antitumor efficacy?

  • Methodological Answer : Ester derivatives (e.g., methyl or ethyl esters) exhibit superior activity over carboxamides due to lipophilicity and membrane permeability. Substituents at the phthalazine ring’s 3-position (e.g., methyl groups) enhance stability by reducing hydrolysis. Comparative studies using HL-60 cells show esters reduce survival rates by 90% at 40 µg/mL, while amides require higher concentrations .

Q. What challenges arise in crystallographic refinement of this compound?

  • Methodological Answer : Twinning and disorder in the crystal lattice complicate refinement. SHELXD resolves phase problems via dual-space algorithms, while TWINABS corrects for twinning. High-resolution data (<1.0 Å) and anisotropic displacement parameters improve model accuracy. Validation tools like PLATON check for missed symmetry or voids .

Q. How do hydrolysis kinetics affect its stability in aqueous buffers?

  • Methodological Answer : Hydrolysis at the ester group is pH-dependent. Accelerated stability studies (e.g., 25°C, pH 7.4 PBS buffer) monitored via LC-MS show a half-life of ~48 hours. Degradation products include the carboxylic acid derivative. Storage at -20°C under argon extends shelf life to >6 months .

Q. What computational methods predict its intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates hydrogen bond energies (e.g., B3LYP/6-31G* basis set). Molecular docking (AutoDock Vina) screens for binding to DNA repair enzymes (e.g., MGMT), while MD simulations (GROMACS) assess solvation effects. Ring puckering parameters (Cremer-Pople coordinates) quantify conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.